3-Hydroxy-2,4,4-trimethyl-1-phenylpentan-1-one
Description
Properties
CAS No. |
84466-84-2 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
3-hydroxy-2,4,4-trimethyl-1-phenylpentan-1-one |
InChI |
InChI=1S/C14H20O2/c1-10(13(16)14(2,3)4)12(15)11-8-6-5-7-9-11/h5-10,13,16H,1-4H3 |
InChI Key |
BATLYISGCNQVRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(C)(C)C)O)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
TiCl₄ acts as a Lewis acid to activate the aldehyde electrophile, facilitating nucleophilic attack by the silyl enolate. The reaction proceeds under anhydrous conditions in dichloromethane (DCM) at 0°C to room temperature. Critical parameters include:
| Parameter | Value/Detail |
|---|---|
| Catalyst | TiCl₄ (1.2 equiv) |
| Solvent | Dichloromethane |
| Temperature | 0°C to 25°C |
| Reaction Time | 16–24 hours |
| Yield | 72–89% |
The silyl enolate, prepared from propiophenone using LDA (lithium diisopropylamide) and TMSCl (trimethylsilyl chloride), ensures regioselective enolate formation. Quenching with saturated NaHCO₃ followed by extraction and column chromatography (hexane/ethyl acetate) yields the pure product.
Stereochemical Analysis
X-ray crystallography of the anti-diastereomer (anti-2-fluoro-3-hydroxy-2,4,4-trimethyl-1-phenylpentan-1-one) confirmed the relative configuration at the quaternary carbon. The bulky TiCl₄-coordinated aldehyde favors a Zimmerman-Traxler transition state, leading to anti selectivity when sterically hindered enolates are used.
Iron-Catalyzed Asymmetric Aldol Reaction
For enantioselective synthesis, iron(II) perchlorate [Fe(ClO₄)₂] with a Bolm’s ligand (1,1′-bi-2-naphthol derivative) enables asymmetric induction. This method achieves up to 92% enantiomeric excess (ee) .
Reaction Optimization
Key variables influencing enantioselectivity include:
- Catalyst Loading : 10 mol% Fe(ClO₄)₂ and 12 mol% ligand.
- Solvent : Tetrahydrofuran (THF) at −20°C.
- Additives : 4Å molecular sieves to scavenge moisture.
A representative procedure involves:
- Combining Fe(ClO₄)₂, ligand, and aldehyde in THF.
- Adding the silyl enolate dropwise at −20°C.
- Quenching with NaHCO₃ after 20 hours.
Purification via flash chromatography affords the product in 68–85% yield.
Enantiomeric Excess Determination
Chiral HPLC (Daicel Chiralcel® OD-H column) with hexane/isopropanol eluents confirmed enantiopurity. For example, a major peak at tR = 36.6 min and minor at 28.2 min indicated 92% ee.
Comparative Analysis of Methods
| Method | TiCl₄-Promoted Mukaiyama Aldol | Fe-Catalyzed Asymmetric Aldol |
|---|---|---|
| Catalyst Cost | Low (TiCl₄ is inexpensive) | Moderate (Fe salts and chiral ligands) |
| Stereoselectivity | Anti preference (dr 7:3) | Up to 92% ee |
| Scalability | Suitable for gram-scale synthesis | Limited by ligand availability |
| Conditions | Moisture-sensitive | Requires strict anhydrous conditions |
Challenges and Limitations
- Moisture Sensitivity : Both methods require anhydrous conditions, complicating large-scale industrial applications.
- Byproduct Formation : Competitive retro-aldol pathways may reduce yields if reaction times exceed 24 hours.
- Ligand Synthesis : Bolm’s ligand necessitates multi-step preparation, increasing synthetic overhead.
Scientific Research Applications
3-Hydroxy-2,4,4-trimethyl-1-phenylpentan-1-one (CAS number 84466-84-2) is an organic compound with a molecular weight of approximately 220.31 g/mol . It features a hydroxyl group (-OH) attached to a pentanone structure and three methyl groups at the 2, 4, and 4 positions.
Potential Applications
- Pharmaceuticals Due to its structural features, this compound has potential applications in the pharmaceutical field. Compounds with similar structures to this compound often exhibit significant biological properties. Ketones and phenolic compounds are known for their potential bioactivity. Interaction studies involving this compound could focus on its reactivity with biological macromolecules such as proteins and nucleic acids. Investigating how this compound interacts with enzymes or receptors could reveal insights into its potential therapeutic applications or toxicity profiles.
- Perfume oil microemulsions this compound may be related to the production of ethanol-free perfume oil microemulsions, which can be used in eau de toilette, deodorants, air fresheners, and room and laundry sprays .
Reactivity
The compound's structure contributes to its chemical reactivity and potential applications in various fields. The synthesis of this compound can be achieved through various methods, making it a versatile building block in organic synthesis for creating more complex molecules.
Related Compounds
Several compounds share structural similarities with this compound:
- 3-Hydroxy-2,2,4-trimethyl-1-phenylpentan-1-one (CAS Number: 96863-69-3, Molecular Formula: C14H20O2): This compound has a different substitution pattern compared to this compound.
- Valerophenone (CAS Number: 1009-14-9, Molecular Formula: C10H12O): Valerophenone lacks the hydroxyl group present in this compound.
- 3-Hydroxyacetophenone (CAS Number: 99-07-6, Molecular Formula: C8H8O3): This compound contains an acetophenone moiety.
Mechanism of Action
The mechanism by which 3-Hydroxy-2,4,4-trimethyl-1-phenylpentan-1-one exerts its effects involves interactions with specific molecular targets. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The phenyl group contributes to the compound’s hydrophobicity and can affect its binding to target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Analysis
(a) 1-Phenylpentan-1-ol (CAS 583-03-9)
- Structure : Similar phenyl group at position 1 but replaces the ketone with a primary alcohol.
- Properties : Lower molecular weight (164.24 g/mol vs. ~192 g/mol for the target compound) and liquid state at room temperature .
(b) 4,4-Dimethyl-1-(3-nitrophenyl)pent-1-en-3-one
- Structure : Features a nitro group and ethenyl linkage instead of hydroxy and trimethyl groups.
- Synthesis : Prepared via Claisen-Schmidt condensation between 3-nitrobenzaldehyde and 3,3-dimethylbutan-2-one .
- Applications : Critical intermediate in pesticides due to nitro group reactivity, unlike the hydroxy group in the target compound, which may favor hydrogen bonding in biological systems .
(c) 3-Methyl-3-phenylcyclopentan-1-one (CAS 92013-10-0)
Physical and Chemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Physical State | Key Functional Groups |
|---|---|---|---|---|---|
| 3-Hydroxy-2,4,4-trimethyl-1-phenylpentan-1-one | Not Provided | Likely C₁₁H₁₆O₂ | ~192 (estimated) | Solid/Liquid | Ketone, Hydroxy, Phenyl |
| 1-Phenylpentan-1-ol | 583-03-9 | C₁₁H₁₆O | 164.24 | Liquid | Alcohol, Phenyl |
| 4,4-Dimethyl-1-(3-nitrophenyl)pent-1-en-3-one | Not Provided | C₁₃H₁₅NO₃ | 233.26 | Crystalline | Ketone, Nitro, Ethenyl |
| 3-Methyl-3-phenylcyclopentan-1-one | 92013-10-0 | C₁₂H₁₄O | 174.24 | Solid | Cyclic Ketone, Phenyl |
Biological Activity
3-Hydroxy-2,4,4-trimethyl-1-phenylpentan-1-one (HTMP) is an organic compound with the molecular formula C14H20O2. Its biological activity is of interest primarily due to its structural features that facilitate various interactions in biological systems. This article provides a comprehensive overview of the biological activity of HTMP, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
HTMP is characterized by a hydroxy group and a phenyl-substituted pentanone backbone. The hydroxy group can participate in hydrogen bonding, while the phenyl group enhances hydrophobic interactions. Together, these features contribute to the compound's reactivity and biological activity.
Properties Table
| Property | Value |
|---|---|
| CAS No. | 84466-84-2 |
| Molecular Formula | C14H20O2 |
| Molecular Weight | 220.31 g/mol |
| IUPAC Name | This compound |
| InChI Key | BATLYISGCNQVRP-UHFFFAOYSA-N |
Case Study 1: Enzyme-Catalyzed Reactions
In research involving enzyme-catalyzed reactions, HTMP was evaluated for its ability to act as a substrate for specific dehydrogenases. The findings indicated that HTMP could be effectively converted into other biologically relevant compounds through enzymatic pathways.
Case Study 2: Antioxidant Properties
A study on structurally related phenolic compounds demonstrated significant antioxidant activity through DPPH radical scavenging assays. While direct data on HTMP is sparse, the implications of its hydroxy group suggest it may exhibit comparable antioxidant effects.
Comparative Analysis with Similar Compounds
To better understand the unique properties of HTMP, it is useful to compare it with other related compounds:
| Compound | Structure Features | Notable Activities |
|---|---|---|
| 3-Hydroxy-2,4-dimethyl-1-phenylpentan-1-one | Similar backbone but fewer methyl groups | Moderate enzyme inhibition |
| 5,5,5-Trifluoro-4-hydroxy-4-phenylpentan-2-one | Fluorinated structure affecting reactivity | High cytotoxicity against tumor cells |
| Trimethyl pentane-1,3,5-tricarboxylate | More complex structure | Antioxidant and anti-inflammatory |
Q & A
Q. What are the common synthetic routes for 3-Hydroxy-2,4,4-trimethyl-1-phenylpentan-1-one, and how can reaction conditions be optimized?
The compound is typically synthesized via Claisen-Schmidt condensation between a substituted acetophenone and a ketone or aldehyde, followed by selective hydroxylation. Optimization involves:
- Design of Experiments (DOE) to assess variables like temperature, solvent polarity, and catalyst loading (e.g., acid/base catalysts).
- Response Surface Methodology (RSM) to identify ideal reaction parameters for yield maximization .
- Monitoring intermediates via thin-layer chromatography (TLC) or HPLC to track reaction progression.
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry, particularly the hydroxyl group position and stereochemistry of methyl substituents.
- X-ray Crystallography : Resolves absolute configuration, as demonstrated in structurally similar ketones (e.g., (2R,3R)-1-(4-Chlorophenyl)-2-[(S)-2-nitro-1-phenylethyl]-3-phenylpentan-1-one) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
- Polarimetry : Assesses optical activity if chiral centers are present.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Follow Quantitative Risk Assessment (QRA2) models for skin sensitization and acute toxicity risks, as outlined in IFRA Standards .
- Use fume hoods and PPE (gloves, goggles) to mitigate inhalation/contact hazards, referencing safety data sheets for analogous aryl ketones (e.g., acute toxicity categories for similar compounds in ).
- Store in cool, ventilated environments to minimize degradation, aligning with protocols for thermally labile organics .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of substituents in this compound’s reactivity?
- Density Functional Theory (DFT) Calculations : Model steric and electronic effects of 2,4,4-trimethyl and phenyl groups on reaction pathways (e.g., nucleophilic addition at the ketone).
- Isotopic Labeling : Use deuterated reagents to trace proton transfer steps during hydroxylation or condensation.
- Kinetic Isotope Effects (KIE) : Differentiate between concerted and stepwise mechanisms in key transformations .
Q. What methodologies address stability challenges under varying environmental conditions?
- Accelerated Stability Testing : Expose the compound to elevated temperatures/humidity and monitor degradation via HPLC-MS to identify breakdown products.
- Controlled-Atmosphere Storage : Use inert gases (N₂/Ar) to prevent oxidation, as organic degradation rates increase with temperature and oxygen exposure .
- Photostability Studies : Employ UV-Vis spectroscopy to assess susceptibility to light-induced radical formation.
Q. How should researchers resolve contradictions in experimental data (e.g., conflicting spectroscopic results)?
- Cross-Validation with Multiple Techniques : Combine NMR, IR, and X-ray data to resolve ambiguities (e.g., distinguishing tautomers or conformers) .
- Multivariate Statistical Analysis : Apply principal component analysis (PCA) to large datasets (e.g., HSI data from 144 mixtures) to identify outliers or confounding variables .
- Collaborative Reproducibility : Replicate experiments across independent labs using standardized protocols to isolate procedural artifacts.
Methodological Recommendations
- Synthetic Optimization : Use DOE and RSM to balance yield and purity .
- Safety Compliance : Adopt QRA2 frameworks for risk mitigation .
- Data Integrity : Employ multivariate analysis and cross-validation to address experimental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
